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molecular formula C6H8BrN3 B1283442 5-Bromo-N2-methylpyridine-2,3-diamine CAS No. 89415-54-3

5-Bromo-N2-methylpyridine-2,3-diamine

Cat. No. B1283442
M. Wt: 202.05 g/mol
InChI Key: BKWVCWSASGSHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476294B2

Procedure details

To a solution of 5-bromo-N*2*-methyl-pyridine-2,3-diamine (Stage 67.1.4, 1.2 g, 5.94 mmol) in 2 M aqueous HCl (70 ml) cooled with an ice-bath was added a solution of sodium nitrite (Fluka, Buchs, Switzerland, 492 mg, 7.13 mmol) in water (10 ml). The reaction mixture was stirred at 0° C. for 1 h and at rt for 75 min then basified with 2 M aqueous NaOH (75 ml) and extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4, filtered and evaporated. The crude product was dry loaded on silica gel and purified by MPLC (heptane/EtOAc 0%-30%) to give the title compound as a blue solid. (HPLC: tR 2.46 min (Method A); M+H=213, 215 MS-ES).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
492 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
75 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH2:10])[C:5]([NH:8][CH3:9])=[N:6][CH:7]=1.[N:11]([O-])=O.[Na+].[OH-].[Na+]>Cl.O>[Br:1][C:2]1[CH:3]=[C:4]2[N:10]=[N:11][N:8]([CH3:9])[C:5]2=[N:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)NC)N
Name
Quantity
70 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
492 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
75 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 h and at rt for 75 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude product was dry
CUSTOM
Type
CUSTOM
Details
purified by MPLC (heptane/EtOAc 0%-30%)

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)N(N=N2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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